molecular formula C14H10N2O4 B2835577 N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 420832-04-8

N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No. B2835577
CAS RN: 420832-04-8
M. Wt: 270.244
InChI Key: OVZUNNHMJAJMBZ-UHFFFAOYSA-N
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Description

The compound “N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-3-carboxamide” is a complex organic molecule. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “N1, N3 -bis (5-methylisoxazol-3-yl)malonamide” have been synthesized and characterized . Another related compound, “N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides” was synthesized from readily available materials .

Scientific Research Applications

Polymorphism and Crystallization Mechanisms

The compound has been studied for its polymorphism, which refers to the ability of a solid material to exist in more than one form or crystal structure . Three distinct forms of N1, N3-bis(5-methylisoxazol-3-yl)malonamide, a similar compound, were obtained and characterized: two polymorphic forms and one solvate . This study provides insights into the supramolecular structure and the crystallization mechanism of the compound .

Therapeutic Applications

Isoxazole, which is a part of the compound’s structure, has been found to have a wide spectrum of biological activities and therapeutic potential . It has been used in the development of new synthetic strategies and designing of new isoxazole derivatives .

Antifibrinolytic and Antimicrobial Activities

A new series of Sulfamethoxazole derivatives, which could potentially include our compound, was prepared and examined for antifibrinolytic and antimicrobial activities.

Open Science Research

The compound, being a part of the open science potentials, can be used in various research processes . Open science emphasizes the efforts to open and make the scientific research process more inclusive so as to engage the inside and outside actors in the research process .

Nuclear Fission Research

The compound might have potential applications in nuclear fission research . Fast proton-induced fission of 238U has been investigated, and fission variables such as cross-sections, mass distributions, and prompt neutron emission were evaluated .

Operational Research

The compound could potentially be used in operational research, an interdisciplinary field that applies mathematical and statistical models to solve complex problems and aid decision-making processes .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c1-8-6-12(16-20-8)15-14(18)10-7-19-11-5-3-2-4-9(11)13(10)17/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZUNNHMJAJMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-3-carboxamide

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